molecular formula C15H16N2O4S B5740147 N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide

N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5740147
M. Wt: 320.4 g/mol
InChI Key: SFDNCCOPBNMFMD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as ABT-751, and it is a microtubule inhibitor that has been studied for its anticancer properties.

Mechanism of Action

ABT-751 exerts its anticancer activity by inhibiting microtubule polymerization. Microtubules are essential structures that form the mitotic spindle, which is responsible for separating chromosomes during cell division. ABT-751 binds to the β-tubulin subunit of microtubules and prevents the addition of new tubulin molecules, leading to the disruption of microtubule structure and function. This disruption ultimately leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
ABT-751 has been shown to have potent anticancer activity in preclinical studies. It has demonstrated activity against a wide range of cancer cell lines, including those resistant to other microtubule inhibitors. ABT-751 has also been shown to have a favorable safety profile, with minimal toxicity in animal studies. However, further studies are needed to determine the long-term safety and efficacy of ABT-751 in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABT-751 is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to have a favorable safety profile, making it a promising candidate for further development. However, one limitation of ABT-751 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for ABT-751.

Future Directions

There are several future directions for the development of ABT-751. One potential area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to ABT-751, which could help to personalize treatment for cancer patients. Additionally, further studies are needed to determine the long-term safety and efficacy of ABT-751 in humans, as well as its potential applications in other areas of research.

Synthesis Methods

The synthesis of ABT-751 involves the reaction of 4-(aminosulfonyl)benzylamine with 3-(5-methyl-2-furyl)acrylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain ABT-751 in its pure form. The synthesis of ABT-751 has been extensively studied and optimized to obtain high yields and purity.

Scientific Research Applications

ABT-751 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit microtubule polymerization, which is essential for cell division and proliferation. This inhibition leads to the disruption of the mitotic spindle, resulting in cell cycle arrest and ultimately cell death. ABT-751 has demonstrated promising anticancer activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-2-5-13(21-11)6-9-15(18)17-10-12-3-7-14(8-4-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNCCOPBNMFMD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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